N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide

Description

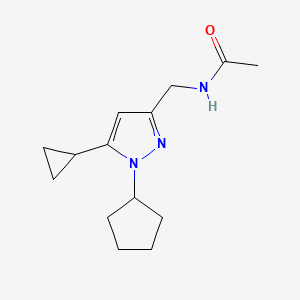

N-((1-Cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide is a pyrazole-based acetamide derivative characterized by a cyclopentyl group at the 1-position and a cyclopropyl group at the 5-position of the pyrazole ring. The acetamide moiety is linked via a methylene bridge to the pyrazole’s 3-position. This compound’s structural uniqueness lies in its aliphatic substituents (cyclopentyl and cyclopropyl), which confer distinct steric and electronic properties compared to simpler alkyl or aromatic analogs.

Properties

IUPAC Name |

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-10(18)15-9-12-8-14(11-6-7-11)17(16-12)13-4-2-3-5-13/h8,11,13H,2-7,9H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISKMROBQGATIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=NN(C(=C1)C2CC2)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide typically involves the following steps:

Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones or β-diketones.

Substitution with Cyclopentyl and Cyclopropyl Groups: Cyclopentyl and cyclopropyl groups can be introduced through nucleophilic substitution reactions.

Introduction of the Acetamide Group: The acetamide group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out with suitable nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.

Substitution: Nucleophiles such as alkyl halides, aprotic solvents, and bases.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Alkylated pyrazoles, substituted acetamides.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a ligand for biological receptors or as a probe in biochemical assays.

Medicine: The compound has shown potential in drug discovery and development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: It can be utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrazole Core

N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (Compound 13, )

- Structure : Methyl groups at pyrazole 1- and 3-positions.

- Synthesis: Compound 13 is synthesized via acetylation of 1,3-dimethylpyrazol-5-amine with acetic anhydride (70% yield). The target compound likely requires more complex alkylation steps due to its bulky substituents .

- Physical Properties: Melting point (43–45°C) for Compound 13 vs. unknown for the target compound.

N-(3-Cyclopropyl-1H-pyrazol-5-yl)-2-[4-(thiophen-2-yl)phenyl]acetamide ()

- Structure : Cyclopropyl at pyrazole 3-position; acetamide linked to a thiophene-phenyl group.

- Key Differences :

- Aromatic vs. Aliphatic Substituents : The thiophene-phenyl group in this analog enables π-π interactions, whereas the target compound’s cyclopentyl/cyclopropyl groups enhance lipophilicity .

- Molecular Weight : Higher molecular weight (C18H17N3OS vs. C14H21N3O for the target compound) may impact pharmacokinetics .

Halogenated Analogs

2-Chloro-N-[1-(2-Chlorobenzyl)-1H-pyrazol-5-yl]acetamide ()

- Structure : Chlorine atoms on both acetamide and benzyl groups.

- Synthetic Complexity: Benzyl group introduction may require protection/deprotection strategies, unlike the target’s straightforward cyclopropane/cyclopentane attachment .

Alachlor ()

Conformational and Crystallographic Comparisons

analyzes N-[(2-hydroxynaphthalen-1-yl)(aryl)methyl]acetamides, noting dihedral angles between aromatic systems (78–84°). The target compound’s aliphatic substituents likely adopt different conformations, influencing crystal packing and solubility. Cyclopropane’s ring strain may further distort the pyrazole geometry .

Data Tables

Table 1: Structural and Physical Comparison

Biological Activity

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including anti-inflammatory properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 344.4 g/mol. The compound features a cyclopentyl group, a cyclopropyl group, and a pyrazole moiety, contributing to its diverse reactivity and interaction with biological targets.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. Key findings include:

- Reduction of Inflammation : The compound has been shown to significantly decrease edema and leukocyte migration in experimental models.

- Cytokine Modulation : It downregulates pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory processes.

- Inhibition of NF-κB Activation : this compound suppresses the activation of NF-κB, a transcription factor involved in inflammatory responses.

Mechanistic Insights

The mechanisms underlying the biological activity of this compound are multifaceted:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzyme pathways linked to inflammation and cancer progression.

- Receptor Interaction : Its structural components allow interaction with biological receptors, potentially influencing various signaling pathways involved in disease processes.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

Potential Applications

Given its biological activity, this compound holds promise for various therapeutic applications:

- Anti-inflammatory Drugs : Its ability to modulate inflammatory pathways positions it as a candidate for developing new anti-inflammatory medications.

- Cancer Therapy : The compound's effects on cell proliferation and cytokine modulation suggest potential applications in oncology, particularly for tumors resistant to conventional therapies .

Q & A

Q. What mechanistic studies elucidate the role of the cyclopropyl group in metabolic resistance?

- Methodology :

- Isotopic labeling : Synthesize a ¹⁴C-labeled analog to track metabolic pathways in hepatocyte incubations.

- Cryo-EM/X-ray crystallography : Resolve ligand-enzyme complexes to visualize cyclopropane-enzyme interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.